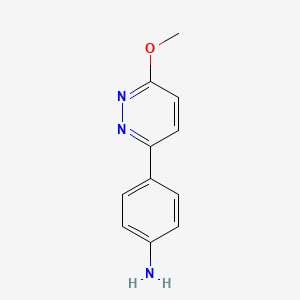

4-(6-Methoxypyridazin-3-yl)aniline

Descripción general

Descripción

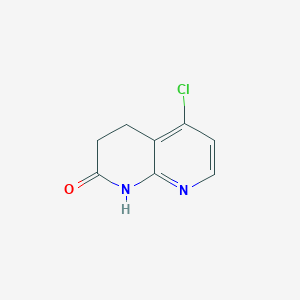

4-(6-Methoxypyridazin-3-yl)aniline, also known as MPAA, is a chemical compound that has been widely used in scientific research due to its unique properties. MPAA is a heterocyclic compound that contains a pyridazine ring and an aniline group. It is a white solid that is soluble in most organic solvents. MPAA has been found to exhibit various biochemical and physiological effects, making it a valuable tool in scientific research.

Aplicaciones Científicas De Investigación

Treatment of Uterine Fibroids

4-(6-Methoxypyridazin-3-yl)aniline: is a key component in the synthesis of Relugolix , a GnRH (LHRH) receptor antagonist . Relugolix has been approved in Japan for the treatment of uterine fibroids. It works by inhibiting anterior pituitary GnRH receptors, leading to the suppression of estrogen production in women, which is a crucial factor in the development of uterine fibroids .

Management of Endometriosis-Related Pain

The compound also plays a role in managing endometriosis-related pain through its involvement in the synthesis of Relugolix. By reducing the circulating gonadotropins luteinizing hormone and follicle-stimulating hormone, it helps in the suppression of estrogen production, alleviating pain associated with endometriosis .

Prostate Cancer Treatment

In the treatment of prostate cancer, 4-(6-Methoxypyridazin-3-yl)aniline -derived Relugolix acts by decreasing testosterone production in men. This is beneficial in hormone-dependent diseases like prostate cancer, where reducing testosterone levels can help in managing the disease .

Oncogenic Signaling Pathways Inhibition

This compound is involved in the design and synthesis of derivatives that act as dual inhibitors for HDAC and Mnk, which are important in translating multiple oncogenic signaling pathways during oncogenesis. Such inhibitors can potentially increase the inhibition of tumor cell proliferation and provide new methods for inhibiting tumor growth .

Antiproliferative Activity Against Cancer Cells

Specific derivatives of 4-(6-Methoxypyridazin-3-yl)aniline have shown good inhibitory activity against HDAC and Mnk, with compound A12 displaying significant antiproliferative activity against human prostate cancer PC-3 cells. This suggests its potential use in cancer therapeutics .

Targeting c-Met in Tumorigenesis

The compound has been used in the synthesis of molecules targeting the c-Met receptor, which is an oncogenic driver in tumorigenesis. Overexpression of c-Met is associated with invasive and metastatic phenotypes in cancers like NSCLC, hepatocellular carcinoma, and gastric cancer .

Propiedades

IUPAC Name |

4-(6-methoxypyridazin-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-11-7-6-10(13-14-11)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMQNXJKSCISIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284887 | |

| Record name | 4-(6-Methoxy-3-pyridazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(6-Methoxypyridazin-3-yl)phenyl]amine | |

CAS RN |

1105195-18-3 | |

| Record name | 4-(6-Methoxy-3-pyridazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methoxy-3-pyridazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)

![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)

![Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate](/img/structure/B1452818.png)

![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)